5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol
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Overview
Description
5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol is an organic compound with the molecular formula C15H14N2O4. It is characterized by the presence of an ethoxy group, a nitrophenyl group, and a methylideneamino group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol typically involves the condensation reaction between 5-ethoxy-2-aminophenol and 3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 5-ethoxy-2-[(3-aminophenyl)methylideneamino]phenol.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anticancer activity could be related to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethoxy-2-[(2-nitrophenyl)methylideneamino]phenol
- 5-Ethoxy-2-[(4-nitrophenyl)methylideneamino]phenol
Uniqueness
5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable subject for further research .
Properties
CAS No. |
26449-51-4 |
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Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
5-ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-13-6-7-14(15(18)9-13)16-10-11-4-3-5-12(8-11)17(19)20/h3-10,18H,2H2,1H3 |
InChI Key |
NVLYTLOZXPIQPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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